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Compound of Interest

Compound Name: para-iodoHoechst 33258

Cat. No.: B1139311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Para-iodoHoechst 33258 is a fluorescent DNA stain belonging to the Hoechst dye family, a

series of bisbenzimidazole dyes.[1][2] Like its parent compound, Hoechst 33258, the para-iodo

derivative is a cell-permeant dye that binds to the minor groove of DNA with a high affinity for

adenine-thymine (A-T) rich regions.[1][2][3] Upon binding to double-stranded DNA, its

fluorescence emission is significantly enhanced, making it a valuable tool for visualizing cell

nuclei and quantifying DNA content.[1][2] This property allows for its use in various flow

cytometry applications, including cell cycle analysis, apoptosis detection, and cell counting.[4]

The presence of an iodine atom on the phenyl ring introduces unique photochemical

properties, particularly the ability to induce DNA strand breaks upon UVA irradiation, which

should be a consideration during its use.[5][6][7][8]

Mechanism of Action
Para-iodoHoechst 33258, like other Hoechst dyes, binds to the minor groove of the DNA

double helix.[1][2] This binding is non-intercalative and shows a strong preference for

sequences rich in A-T base pairs.[1][2] The fluorescence of the dye is relatively low when it is in

solution but increases significantly upon binding to DNA.[9] The fluorescence intensity is

proportional to the amount of DNA in a cell, which forms the basis for cell cycle analysis where

cells in the G2/M phase (with twice the DNA content) will fluoresce more brightly than cells in

the G0/G1 phase.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1139311?utm_src=pdf-interest
https://www.benchchem.com/product/b1139311?utm_src=pdf-body
https://www.medchemexpress.com/para-iodoHoechst-33258.html
https://www.medchemexpress.com/meta-iodohoechst-33258.html
https://www.medchemexpress.com/para-iodoHoechst-33258.html
https://www.medchemexpress.com/meta-iodohoechst-33258.html
https://www.lumiprobe.com/p/hoechst-33258
https://www.medchemexpress.com/para-iodoHoechst-33258.html
https://www.medchemexpress.com/meta-iodohoechst-33258.html
https://www.interchim.fr/ft/6/61248A.pdf
https://academic.oup.com/nar/article-pdf/22/3/506/7123066/22-3-506.pdf
https://pubmed.ncbi.nlm.nih.gov/7510393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC523611/
https://pubmed.ncbi.nlm.nih.gov/7516320/
https://www.benchchem.com/product/b1139311?utm_src=pdf-body
https://www.medchemexpress.com/para-iodoHoechst-33258.html
https://www.medchemexpress.com/meta-iodohoechst-33258.html
https://www.medchemexpress.com/para-iodoHoechst-33258.html
https://www.medchemexpress.com/meta-iodohoechst-33258.html
https://biotium.com/wp-content/uploads/2016/12/PI-40044-40045.pdf
https://www.medchemexpress.com/para-iodoHoechst-33258.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Spectral Properties

Property Value Reference

Excitation Wavelength (Ex) < 380 nm (UV) [1]

Emission Wavelength (Em) 451-495 nm (Blue) [1]

Recommended Laser UV Laser (~350 nm) [10][11]

Recommended Filter 450/50 nm or similar [10]

Recommended Staining Conditions
Parameter Live Cells Fixed Cells Reference

Working

Concentration
1-10 µg/mL 0.2-2 µg/mL [1]

Incubation Time 15-60 minutes 15 minutes [1]

Incubation

Temperature
37°C Room Temperature [1]

Cell Density ~1 x 10⁶ cells/mL ~1-2 x 10⁶ cells/mL [1]

Experimental Protocols
Preparation of Stock and Working Solutions
a. Stock Solution (1 mg/mL):

Dissolve 5 mg of para-iodoHoechst 33258 powder in 5 mL of high-purity dimethyl sulfoxide

(DMSO) or sterile, distilled water.

Mix thoroughly by vortexing until the dye is completely dissolved.

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles.
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Store the stock solution at -20°C, protected from light.[1]

b. Working Solution:

On the day of the experiment, thaw an aliquot of the stock solution.

Dilute the stock solution to the desired final working concentration (see table above) in an

appropriate buffer (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution

(HBSS), or complete cell culture medium).[1]

Staining Protocol for Live Cells
Culture cells to the desired confluency.

Harvest the cells and prepare a single-cell suspension in pre-warmed complete cell culture

medium at a concentration of approximately 1 x 10⁶ cells/mL.[1]

Add the para-iodoHoechst 33258 working solution to the cell suspension.

Incubate the cells for 15-60 minutes at 37°C, protected from light.[1] The optimal incubation

time may vary depending on the cell type and should be determined empirically.

After incubation, the cells can be analyzed directly by flow cytometry. A wash step with PBS

may reduce background fluorescence.

Staining Protocol for Fixed Cells
Harvest the cells and prepare a single-cell suspension in PBS at a concentration of 1-2 x 10⁶

cells/mL.

Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.

Incubate the cells on ice or at -20°C for at least 30 minutes.

Centrifuge the fixed cells at 300-400 x g for 5 minutes and discard the supernatant.

Wash the cells once with PBS to remove residual ethanol.

Resuspend the cell pellet in the para-iodoHoechst 33258 working solution.
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Incubate for 15 minutes at room temperature, protected from light.[1]

Analyze the stained cells by flow cytometry. No wash step is required.[1]

Flow Cytometry Analysis
Set up the flow cytometer with a UV laser for excitation (e.g., 355 nm).

Use a bandpass filter appropriate for the emission of para-iodoHoechst 33258, such as a

450/50 nm filter.[10]

Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest

and exclude debris.

For cell cycle analysis, display the fluorescence intensity on a histogram (cell count vs.

fluorescence). Identify the G0/G1 and G2/M peaks.

Use appropriate software for cell cycle analysis to quantify the percentage of cells in each

phase.

Special Considerations: UVA-Induced DNA Cleavage
A significant characteristic of iodo-substituted Hoechst dyes is their ability to sensitize DNA to

cleavage upon exposure to near-ultraviolet (UVA) light.[5][6][7] The UVA irradiation can cause

the photolytic cleavage of the carbon-iodine bond, generating a free radical.[5][8] This radical

can then abstract a hydrogen atom from a nearby deoxyribose sugar, leading to a single-strand

break in the DNA.[8] This effect is most pronounced at A-T rich sequences, which are the

preferential binding sites of the dye.[6][7]

Implications for Flow Cytometry:

Phototoxicity: Prolonged exposure to the UV laser during sorting or analysis could potentially

induce DNA damage in the stained cells. This is a critical consideration for experiments

where cell viability and genomic integrity are important post-analysis.

Experimental Control: Researchers should be aware of this phenomenon and minimize the

exposure of stained cells to UV light.
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Potential Application: This property could be harnessed in specific experimental designs,

such as photodynamic therapy research, where targeted DNA damage is desired.
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Caption: Mechanism of para-iodoHoechst 33258 staining.
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Caption: Experimental workflow for cell cycle analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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